molecular formula C12H13N3O3 B14911539 n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine

n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine

Cat. No.: B14911539
M. Wt: 247.25 g/mol
InChI Key: IGZQSBNHUJSHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine ( 1043345-32-9) is a synthetic organic compound with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . This chemical is designed for research and development applications only and is not intended for diagnostic or therapeutic uses. The compound's structure incorporates two pharmacologically significant heterocyclic systems: a 5-nitropyridine and a 5-methylfuran. The 5-nitropyridine moiety is a versatile building block in medicinal chemistry. Nitropyridines are recognized as valuable precursors for synthesizing a wide range of bioactive molecules and have been investigated for various activities, including serving as inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), as well as being used in the development of potential HIV-1 integrase inhibitors . Furthermore, the nitropyridine structure can be reduced to an aminopyridine, a common functional group in many pharmaceutical agents . The fusion of such heterocycles is a common strategy in drug discovery to create novel molecular architectures for screening against biological targets. This product is offered exclusively for research purposes in laboratory settings. It is strictly for use by qualified professionals. All necessary safety data sheets (SDS) should be consulted prior to handling. Never use this product for personal, medicinal, or household purposes.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C12H13N3O3/c1-8-3-5-11(18-8)9(2)14-12-6-4-10(7-13-12)15(16)17/h3-7,9H,1-2H3,(H,13,14)

InChI Key

IGZQSBNHUJSHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for nitro group reduction.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related compounds with anthracene, pyrene, or other aromatic cores. Key comparisons are outlined below:

Structural Analogues

Compound Name Core Unit Wing Unit/Substituent Key Properties Reference
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine 5-Nitropyridin-2-amine 5-Methylfuran-ethylamine Not directly studied; inferred properties: Moderate π-conjugation, potential for charge transport
N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (c) 5-Nitropyridin-2-amine Pyrene-methyleneaminoethyl Low energy gap (2.8 eV), high charge mobility (0.012 cm²/V·s), strong absorption at 450 nm
9-[(5-Nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (a) Anthracene 5-Nitropyridin-2-aminoethyl Reorganization energy (λ) = 0.23 eV, charge mobility = 0.015 cm²/V·s
N’-((Pyren-4-yl)methylene)isonicotinohydrazide (b) Pyrene Isonicotinohydrazide Higher energy gap (3.2 eV), lower charge mobility (0.004 cm²/V·s)

Opto-Electronic and Charge Transport Properties

  • Core vs. Wing Influence : Compounds sharing the 5-nitropyridin-2-amine wing unit (e.g., a and c) exhibit superior opto-electronic properties (e.g., lower energy gaps, higher charge mobility) compared to those with shared core units (e.g., b and c). This highlights the wing unit's dominant role in tuning electronic behavior .
  • Energy Gaps : Pyrene-derived compound (c) has a smaller energy gap (2.8 eV) than anthracene derivative (a, 3.0 eV), attributed to pyrene’s extended π-system enhancing delocalization .
  • Reorganization Energy (λ) : Lower λ values (0.23–0.25 eV) in compounds a and c correlate with higher charge mobility, critical for organic light-emitting diodes (OLEDs) .

Functional Group Impact

  • Nitro Group : The electron-withdrawing nitro group in 5-nitropyridin-2-amine stabilizes LUMO levels, improving electron transport .
  • Furan vs.

Biological Activity

N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound notable for its structural features, including a furan and a nitropyridine moiety. This compound has gained attention due to its potential biological activities , which may include antimicrobial, anti-inflammatory, and anticancer properties.

Property Details
Molecular FormulaC12H14N2O2
Molecular WeightApproximately 218.26 g/mol
IUPAC NameN-[1-(5-methylfuran-2-yl)ethyl]-5-nitropyridin-2-amine
StructureStructure

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other nitro-containing compounds. Nitro compounds are known to act through mechanisms that involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA, resulting in cell death . The specific activity of this compound against various pathogens remains to be fully elucidated, but it is expected to follow similar pathways as established nitro derivatives like metronidazole.

Anti-inflammatory Activity

Nitro-containing compounds have been associated with anti-inflammatory effects. For instance, compounds with nitro groups can modulate inflammatory signaling pathways by interacting with specific proteins involved in inflammation . This suggests that this compound could potentially inhibit pro-inflammatory mediators such as COX enzymes and cytokines.

Anticancer Potential

Research into the anticancer potential of nitro derivatives indicates that they may interfere with cellular processes critical for tumor growth. The presence of the nitro group can enhance the compound's ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and oxidative stress . Further studies are required to confirm these effects specifically for this compound.

The proposed mechanism of action for this compound involves:

  • Reduction of the Nitro Group : This reduction leads to the formation of reactive species capable of damaging cellular components.
  • Binding to DNA : Similar to other nitro compounds, it is hypothesized that the reduced forms may bind covalently to DNA, causing mutations and triggering cell death.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival, potentially enhancing its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Schiff base-like reaction between 5-nitropyridin-2-amine derivatives and 5-methylfuran-2-carbaldehyde in THF/MeOH solvent systems yields the target compound. Key intermediates (e.g., imine linkages) are confirmed via 1H^1H-NMR spectroscopy, where peaks at ~9.39 ppm indicate the presence of an imine proton . Elemental analysis (C, H, N) is used to validate stoichiometry .

Q. How is the molecular structure of this compound verified experimentally?

  • Methodology : Single-crystal X-ray diffraction (SHELX software suite) is employed for precise structural determination. For related nitropyridine derivatives, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=14.6723A˚,β=96.820a = 14.6723 \, \text{Å}, \beta = 96.820^\circ) are reported, which can guide structural predictions . 1H^1H-NMR in DMSO-d6d_6 detects aromatic protons (5-nitropyridine) at 8.5–9.0 ppm and furan methyl groups at ~2.3 ppm .

Advanced Research Questions

Q. How do structural variations in the 5-methylfuran and nitropyridine moieties influence optoelectronic properties?

  • Methodology : Time-dependent density functional theory (TD-DFT) calculations reveal that the 5-methylfuran "wing" unit significantly lowers the energy gap (EgE_g) compared to the nitropyridine "core," enhancing charge transfer. For example, compounds with similar wing units exhibit EgE_g values ~2.8 eV, while core modifications show less impact. Marcus theory further quantifies reorganization energies (λ\lambda) for hole/electron transport, with furan derivatives showing λ<0.3eV\lambda < 0.3 \, \text{eV}, favorable for organic electronics .

Q. What experimental challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : High nitro-group polarity and flexible ethyl linker reduce crystallization propensity.
  • Solutions : Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes crystal growth. For structurally analogous compounds, low-temperature (120 K) X-ray diffraction mitigates thermal motion artifacts, improving data resolution (Rint<0.05R_{\text{int}} < 0.05) .

Q. How can computational modeling guide the design of derivatives with improved charge mobility?

  • Methodology : Quantum mechanical calculations (e.g., Gaussian09) optimize geometry and compute frontier molecular orbitals (FMOs). For example, HOMO localization on the furan ring and LUMO on the nitropyridine unit suggests ambipolar charge transport. Charge mobility (μ\mu) is estimated using the Einstein relation (μ=eD/kT\mu = eD/kT), where diffusion coefficient (DD) is derived from molecular dynamics simulations .

Key Research Findings

  • Structure-Property Relationship : The 5-methylfuran wing unit dominates optoelectronic behavior, reducing EgE_g by 0.4 eV compared to anthracene-based analogs .
  • Charge Transport : Reorganization energies (λ\lambda) below 0.3 eV suggest suitability for OLED applications .

Notes for Experimental Design

  • Avoid Pitfalls : Use anhydrous conditions to prevent hydrolysis of the imine bond during synthesis.
  • Advanced Characterization : Pair X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.